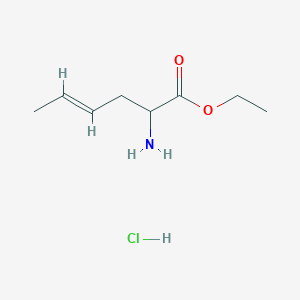

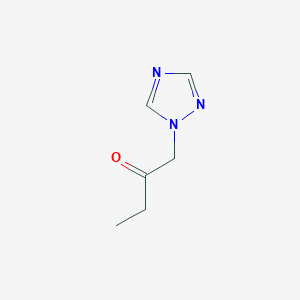

![molecular formula C18H20N2O B2626007 [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol CAS No. 637324-37-9](/img/structure/B2626007.png)

[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The structure of benzimidazoles is similar to some types of vitamins, including vitamin B12 .

Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid .

Molecular Structure Analysis

The molecular structure of a benzimidazole consists of a fused ring structure, which includes a benzene ring and an imidazole ring .

Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the benzimidazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles depend on their specific structure. Generally, benzimidazoles are stable compounds that are resistant to oxidation and reduction .

Applications De Recherche Scientifique

Catalysis and Green Chemistry

The expertise of synthetic organic chemistry has been pivotal in converting biomass to fuels, chemicals, and materials. Using eco-friendly reagents and adhering to green chemistry principles, researchers have focused on catalytic processes. In particular, the synthesis of biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been explored. The chemical modifications of reactive sites in furfurals play a crucial role in synthetic upgrading. By improving existing synthetic pathways and developing new strategies, this field contributes to biomass value addition via the furanic platform .

Polymeric Applications

The compound’s structure suggests potential applications in polymer science. For instance, 2,5-Bis(aminomethyl)furan (BAMF), a biorenewable monomer, can be prepared by reductive amination of 5-(hydroxymethyl)furfural (HMF) in ammoniacal methanol. This process produces furfurylamine without over-reduction of the furan ring. BAMF could find use in polymeric materials, offering a sustainable alternative to petroleum-based monomers .

Biodegradable Materials

Cross-linked biopolyesters derived from this compound have shown promise as potential biodegradable materials. These materials could be used in various consumer applications, including packaging materials and agricultural products. Their environmentally friendly nature makes them attractive for mitigating waste disposal issues .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-12-8-13(2)15(14(3)9-12)10-20-17-7-5-4-6-16(17)19-18(20)11-21/h4-9,21H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOUODXFNQRSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

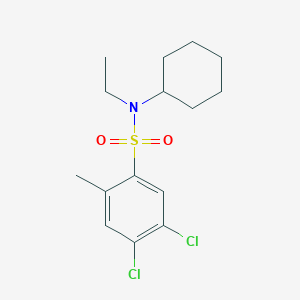

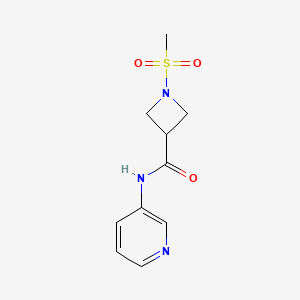

![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)

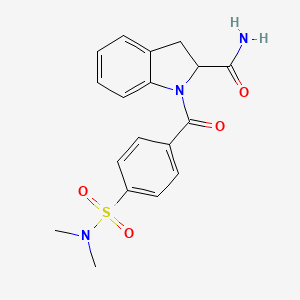

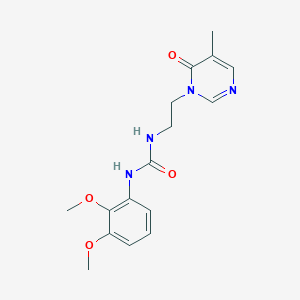

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)

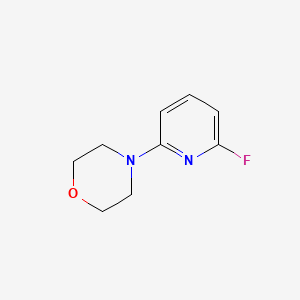

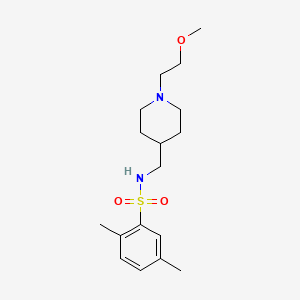

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)

![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)

![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)